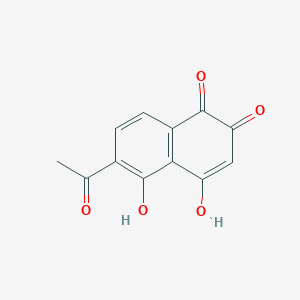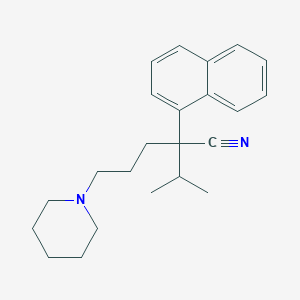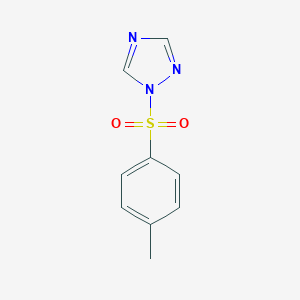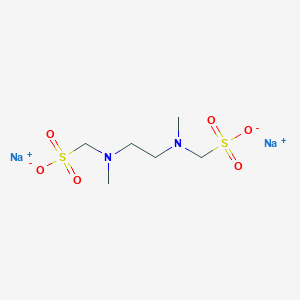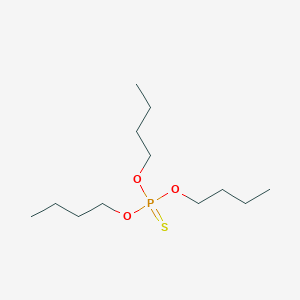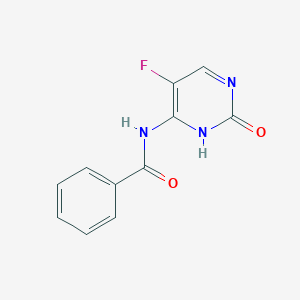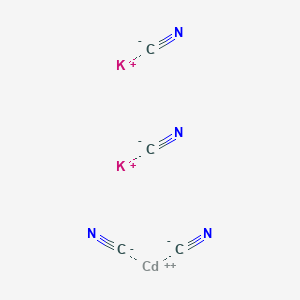![molecular formula C8H15NO B083781 (1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol CAS No. 13493-39-5](/img/structure/B83781.png)
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol, commonly known as (−)-menthol, is a naturally occurring organic compound that is widely used in the food, pharmaceutical, and cosmetic industries. It is a white crystalline substance with a minty odor and taste. Menthol is found in the essential oils of various mint plants, such as peppermint and spearmint. It has been used for centuries for its medicinal properties, including its ability to relieve pain and soothe sore throats.
Mechanism Of Action
Menthol acts on various receptors in the body, including the TRPM8 receptor, which is responsible for the sensation of cold. Menthol activates this receptor, leading to a sensation of coolness and analgesia. Menthol also acts on the kappa-opioid receptor, which is involved in pain perception and modulation. It has been shown to have a synergistic effect with opioids, leading to enhanced pain relief.
Biochemical And Physiological Effects
Menthol has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Menthol has also been found to have antispasmodic effects by reducing smooth muscle contractions. It has been shown to have a relaxant effect on the bronchial smooth muscle, leading to improved breathing in patients with asthma. Menthol has also been found to have antitumor effects by inducing apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
Menthol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also non-toxic and has a low risk of side effects. However, menthol has some limitations in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a low stability at high temperatures, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on menthol. One area of interest is the development of new menthol derivatives with improved pharmacological properties. Another area of interest is the use of menthol in combination with other drugs, such as opioids, to enhance their analgesic effects. There is also potential for the use of menthol in the treatment of various respiratory diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Additionally, the antitumor effects of menthol warrant further investigation for its potential use in cancer therapy.
Synthesis Methods
Menthol can be synthesized in the laboratory by several methods, including the hydrogenation of thymol and the isomerization of limonene. The most common method of menthol synthesis is the catalytic hydrogenation of thymol. Thymol is first obtained from the essential oil of thyme, and then it is hydrogenated in the presence of a catalyst such as palladium on carbon. The resulting product is then purified to obtain pure menthol.
Scientific Research Applications
Menthol has been extensively studied for its various biological and pharmacological activities. It has been found to have analgesic, anti-inflammatory, and antispasmodic properties. Menthol is also used as a flavoring agent in food and beverages, and as a fragrance in perfumes and cosmetics. It is also used in various over-the-counter products such as cough drops, throat lozenges, and topical analgesics.
properties
CAS RN |
13493-39-5 |
|---|---|
Product Name |
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol |
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C8H15NO/c1-9-4-6-2-3-7(5-9)8(6)10/h6-8,10H,2-5H2,1H3/t6-,7+,8? |
InChI Key |
KIASKTGTUFTIIV-DHBOJHSNSA-N |
Isomeric SMILES |
CN1C[C@H]2CC[C@@H](C1)C2O |
SMILES |
CN1CC2CCC(C1)C2O |
Canonical SMILES |
CN1CC2CCC(C1)C2O |
synonyms |
(1β,5β,8-syn)-3-Methyl-3-azabicyclo[3.2.1]octan-8-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



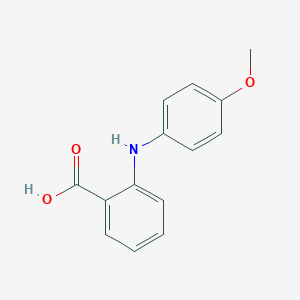
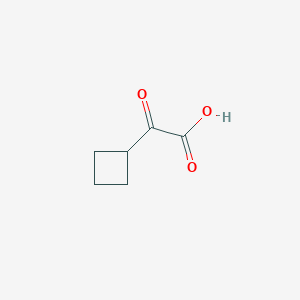

![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
